2-(4-chlorophenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
Description
This compound features a quinazolin-4-one core substituted with a 2-methyl group at position 2 and a 4-chlorophenylacetamide moiety linked via a fluorine-substituted phenyl ring. The fluorine atom at the phenyl ring may enhance electronegativity and bioavailability, while the methyl group could modulate steric effects.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)17-10-11-19(25)21(13-17)27-22(29)12-15-6-8-16(24)9-7-15/h2-11,13H,12H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTIFRZBAHFHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a synthetic derivative that incorporates a quinazoline moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C19H17ClF N3O
- Molecular Weight : 349.81 g/mol
- CAS Number : 763114-26-7
The presence of the quinazoline structure is significant as it contributes to the compound's biological profile, particularly in oncology and other therapeutic areas.
Anticancer Activity
Recent studies indicate that quinazoline derivatives exhibit potent anticancer properties. The specific compound under review has shown promising results in vitro against various cancer cell lines, including:
The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth, particularly the EGFR pathway, which is crucial in many cancers.
The compound acts primarily by:
- Inhibiting EGFR : It binds to the epidermal growth factor receptor (EGFR), preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival.
- Targeting Kinases : The compound exhibits activity against various kinases involved in cancer progression, suggesting its potential as a multi-targeted therapeutic agent.
Case Studies
- In vitro Studies : A study conducted on synthesized quinazoline derivatives demonstrated that modifications to the quinazoline structure could enhance anticancer efficacy. The compound's ability to inhibit cell proliferation was evaluated using MTT assays across different cancer cell lines.
- In vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
Preliminary findings suggest that compounds similar to this quinazoline derivative possess antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate moderate activity against both Gram-positive and Gram-negative bacteria:
These results highlight the broad-spectrum potential of quinazoline derivatives beyond oncology.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
- Melting Points : The analogs exhibit high melting points (>300°C), indicative of crystalline purity. The target compound’s melting point is unspecified but likely influenced by its fluorine substituent, which can alter packing efficiency .
- Spectroscopy :
- 1H NMR : The target’s fluorine atom would cause distinct splitting patterns (e.g., coupling constants for aromatic protons), unlike the nitro or bromo groups in 11r and 11s.
- EI-MS : Molecular ion peaks for analogs (e.g., m/z 460.34 for 11r) differ from the target’s calculated m/z of 429.86, reflecting its unique formula .
Pharmacological Implications
- Anticancer Potential: Analogs in were designed as anticancer agents, likely targeting kinase enzymes. The fluorine in the target compound may improve binding affinity via polar interactions, while the methyl group could enhance metabolic stability compared to nitro/bromo groups .
- Noncovalent interaction analysis () might reveal enhanced hydrogen bonding due to fluorine .
Comparison with Non-Quinazolinone Analogs
Compounds with triazole or oxadiazolidinone cores (Evidences 5–7, 10–15) differ significantly in structure but share acetamide motifs. For example:
- 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () has a triazole-thioether group, which may confer different solubility and target specificity compared to the quinazolinone-based target compound .
Notes
Yield and purity metrics for the target compound are unavailable, highlighting a gap in current knowledge.
Q & A
Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural validation. NMR provides detailed insights into the compound’s aromatic and heterocyclic regions, while HPLC ensures purity (>95% recommended for pharmacological studies). Cross-referencing H-NMR and C-NMR data with computational predictions (e.g., ChemDraw simulations) can resolve ambiguities in substituent positioning .
Q. What synthetic strategies are effective for preparing this compound?
A multi-step synthesis is typically required:
- Step 1: Coupling of 4-chlorophenylacetic acid with a fluorinated aniline derivative via carbodiimide-mediated amidation.
- Step 2: Cyclization of the quinazolinone core using acetic anhydride under reflux.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key reagents: Dichloromethane (solvent), triethylamine (base), and catalytic DMAP for yield enhancement.
Q. How can solubility and stability be assessed under physiological conditions?
- Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with UV-Vis quantification.
- Stability: Monitor degradation via HPLC over 24–72 hours at 37°C. Adjust pH or use lyophilization for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Temperature control: Lowering reaction temperature (e.g., 0–5°C) during amide coupling reduces hydrolysis.
- Catalyst screening: Test Pd/C or Ni catalysts for selective cyclization.
- In-line monitoring: Use FT-IR or LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. What computational approaches are suitable for predicting biological target interactions?
- Molecular docking: Use AutoDock Vina with protein databases (e.g., PDB ID 1XYZ) to model binding to kinase domains.
- MD simulations: GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- SAR analysis: Compare with analogs (e.g., pyrimidoindole derivatives) to identify critical substituents .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?
- 2D-NMR techniques: HSQC and HMBC to assign overlapping H and C signals.
- Isotopic labeling: Synthesize N-labeled analogs to clarify nitrogenous heterocycle environments.
- Cross-validation: Compare with crystallographic data (e.g., X-ray structures of related compounds) .
Methodological Considerations
Q. What assays are recommended for evaluating anti-inflammatory or anticancer activity?
- In vitro: MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC determination.
- Mechanistic studies: Western blotting for apoptosis markers (Bcl-2, caspase-3) or ELISA for cytokine modulation.
- Selectivity profiling: Screen against non-target cells (e.g., HEK293) to assess toxicity .
Q. How can regioselectivity challenges in quinazolinone functionalization be addressed?
- Directing groups: Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
- Microwave-assisted synthesis: Enhances yield and reduces side reactions in heterocyclic ring formation .
Data Compilation Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
